4-Boc-1-Fmoc-2-piperazineacetic acid
Overview
Description
“4-Boc-1-Fmoc-2-piperazineacetic acid” is a chemical compound with the CAS Number: 183742-34-9 . It has a molecular weight of 466.53 and its IUPAC Name is {4- (tert-butoxycarbonyl)-1- [ (9H-fluoren-9-ylmethoxy)carbonyl]-2-piperazinyl}acetic acid . It is identified as a potential tricyclic farnesyltransferase inhibitor .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C26H30N2O6/c1-26(2,3)34-24(31)27-12-13-28(17(15-27)14-23(29)30)25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30) .Physical and Chemical Properties Analysis
The compound has a boiling point of 637.4 ℃ at 760 mmHg and a density of 1.261 g/cm^3 . It is a solid at room temperature .Mechanism of Action
Target of Action
The primary target of 4-Boc-1-Fmoc-2-piperazineacetic acid, also known as N-4-Boc-N-1-Fmoc-2-piperazine acetic acid, is farnesyltransferase . Farnesyltransferase is an enzyme involved in the post-translational modification of proteins, specifically, the addition of a farnesyl group to the protein. This modification is crucial for the function of many proteins, including those involved in cell signaling and growth .
Mode of Action
This compound acts as a tricyclic farnesyltransferase inhibitor . It binds to the active site of the enzyme, preventing it from adding a farnesyl group to its target proteins. This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of farnesyltransferase by this compound affects several biochemical pathways. Most notably, it disrupts the Ras signaling pathway , which plays a key role in cell growth, differentiation, and survival . By inhibiting farnesyltransferase, the compound prevents the proper functioning of Ras proteins, potentially leading to the suppression of cell growth and proliferation .
Pharmacokinetics
Factors such as its molecular weight (46653 g/mol ) and its physical form (solid ) can influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of farnesyltransferase by this compound can lead to a variety of cellular effects. Most notably, it can suppress cell growth and proliferation by disrupting the function of Ras proteins and other farnesylated proteins . This makes the compound a potential candidate for the development of anticancer drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C Additionally, the compound’s solubility in different solvents can influence its bioavailability and distribution within the body
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemical Analysis
Biochemical Properties
4-Boc-1-Fmoc-2-piperazineacetic acid plays a crucial role in biochemical reactions, particularly in the inhibition of farnesyltransferase, an enzyme involved in the post-translational modification of proteins . This compound interacts with farnesyltransferase by binding to its active site, thereby preventing the enzyme from catalyzing the transfer of a farnesyl group to target proteins. This inhibition can affect various signaling pathways and cellular processes that rely on farnesylated proteins .
Cellular Effects
The effects of this compound on cells are profound. By inhibiting farnesyltransferase, this compound can disrupt cell signaling pathways that depend on farnesylated proteins, such as the Ras signaling pathway . This disruption can lead to altered gene expression, changes in cellular metabolism, and impacts on cell proliferation and survival. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of farnesyltransferase, thereby inhibiting its activity . This binding prevents the enzyme from catalyzing the transfer of farnesyl groups to target proteins, which is essential for their proper function and localization. The inhibition of farnesyltransferase can lead to the accumulation of non-farnesylated proteins, which can disrupt various cellular processes and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at temperatures between 2-8°C . Its stability can be affected by factors such as pH and exposure to light. Long-term studies have shown that this compound can maintain its inhibitory effects on farnesyltransferase over extended periods, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits farnesyltransferase without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of farnesyltransferase . The compound interacts with enzymes and cofactors involved in the post-translational modification of proteins, affecting metabolic flux and metabolite levels. By inhibiting farnesyltransferase, this compound can alter the metabolism of farnesylated proteins, leading to changes in cellular function and signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on farnesyltransferase. The distribution of this compound within cells is crucial for its effectiveness as a biochemical inhibitor .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles where it can interact with farnesyltransferase and other biomolecules. This localization is essential for the compound’s activity and function, as it ensures that this compound is present in the right place at the right time to exert its inhibitory effects .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-12-13-28(17(15-27)14-23(29)30)25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEXEZVLDQGZFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373543 | |
Record name | [4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183742-34-9 | |
Record name | 4-(1,1-Dimethylethyl) 1-(9H-fluoren-9-ylmethyl) 2-(carboxymethyl)-1,4-piperazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183742-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fmoc-4-Boc-Piperazine-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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